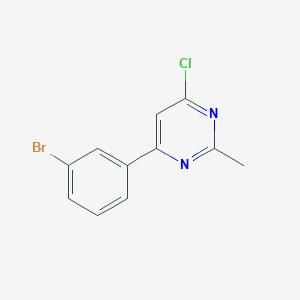

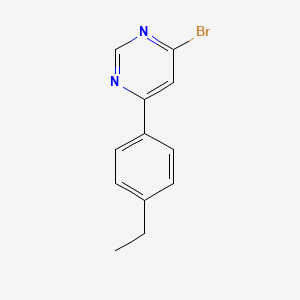

4-Bromo-6-(4-ethylphenyl)pyrimidine

Descripción general

Descripción

Molecular Structure Analysis

Pyrimidines have a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . The specific molecular structure of “4-Bromo-6-(4-ethylphenyl)pyrimidine” would include a bromine atom at the 4th position and an ethylphenyl group at the 6th position of the pyrimidine ring.Aplicaciones Científicas De Investigación

Antiviral Applications

One study focused on the synthesis of 5-substituted-2,4-diaminopyrimidine derivatives, exploring their potential as antiviral agents. While these compounds showed limited efficacy against DNA viruses, they exhibited significant inhibitory activity against retroviruses, highlighting the potential use of pyrimidine derivatives in antiviral therapy (Hocková et al., 2003).

Nonlinear Optical (NLO) Properties

Another area of application involves the investigation of the structural parameters and NLO properties of pyrimidine derivatives. A comparative study between theoretical (DFT/TDDFT) and experimental analyses revealed that these compounds exhibit promising applications in NLO and optoelectronic fields, indicating their utility in high-tech applications (Hussain et al., 2020).

Synthetic Methodologies for Pharmaceutical Intermediates

Research into the synthesis of pyrimidine compounds as intermediates for pharmaceutical applications has led to the development of rapid synthetic methods. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been identified as an important intermediate in the synthesis of pyrimidines, showcasing the utility of bromo-substituted pyrimidines in pharmaceutical synthesis (Hou et al., 2016).

Chemical Reaction Studies

The versatility of pyrimidine derivatives has also been explored in the context of various chemical reactions, including palladium-catalyzed arylations and alkynylations. These reactions are crucial for the development of novel immunomodulatory compounds with potential anticancer properties, indicating the broad applicability of pyrimidine derivatives in medicinal chemistry (Hannah et al., 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a pyrimidine derivative, and pyrimidines are known to play crucial roles in various biological procedures as well as in cancer pathogenesis . .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzymes, interacting with receptors, or interfering with dna and rna synthesis . The exact interaction of 4-Bromo-6-(4-ethylphenyl)pyrimidine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways due to their structural resemblance to the nucleotide base pair of DNA and RNA

Result of Action

As a pyrimidine derivative, it may have potential anticancer activity, as suggested by the structure-activity relationship (SAR) of pyrimidine derivatives . .

Análisis Bioquímico

Biochemical Properties

4-Bromo-6-(4-ethylphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound’s interaction with CDKs can lead to the inhibition of these enzymes, thereby affecting cell proliferation and growth. Additionally, this compound has shown potential in modulating the activity of other biomolecules involved in cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of protein kinases, leading to changes in phosphorylation patterns and downstream signaling events . This can result in modifications to gene expression profiles and metabolic pathways, ultimately impacting cell function and behavior. In cancer cells, this compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis .

Propiedades

IUPAC Name |

4-bromo-6-(4-ethylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKDHRSULPCUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

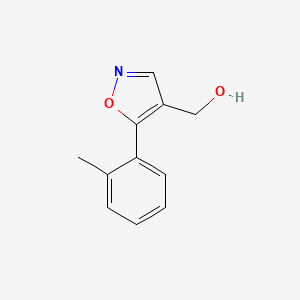

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)

![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)

![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)